molecular formula C17H16N2O2S2 B6425189 N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2034538-28-6

N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B6425189
CAS No.: 2034538-28-6
M. Wt: 344.5 g/mol
InChI Key: LIPLURYNKXQSPJ-UHFFFAOYSA-N
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Description

N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic organic compound featuring a benzothiazole core linked via a carboxamide group to a tetrahydropyran (oxane) ring substituted with a thiophene moiety at the 4-position. The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-16(12-3-4-13-14(10-12)23-11-18-13)19-17(5-7-21-8-6-17)15-2-1-9-22-15/h1-4,9-11H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPLURYNKXQSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that benzothiazole derivatives could effectively target specific pathways involved in tumor growth, leading to significant reductions in tumor size in animal models .

1.2 Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial properties. This compound has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

1.3 Neurological Applications
There is emerging interest in the neuroprotective effects of benzothiazole compounds. Some studies suggest that these compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

2.1 Organic Electronics
this compound is being explored for applications in organic electronics due to its favorable electronic properties. Its ability to act as a semiconductor makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds can enhance the efficiency and stability of these devices .

2.2 Photocatalysis
The compound's structural characteristics allow it to function effectively as a photocatalyst under UV light irradiation. This property can be harnessed for environmental applications, such as the degradation of pollutants in wastewater treatment processes .

Environmental Science

3.1 Environmental Remediation
The photocatalytic properties of this compound make it suitable for applications in environmental remediation. Studies have shown that it can effectively degrade organic pollutants under UV light, suggesting its potential use in cleaning contaminated water sources .

3.2 Toxicological Studies
Given the compound's various applications, understanding its toxicity profile is crucial for safe usage. Preliminary studies indicate that while it exhibits beneficial biological activities, further toxicological assessments are necessary to evaluate its safety for human use and environmental impact .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural homology with several benzothiazole derivatives, differing primarily in substituent positions and appended functional groups:

Compound Name (CAS/ID) Key Structural Features Molecular Weight (g/mol) Biological Activity (IC50/EC50) References
Target Compound Benzothiazole-6-carboxamide; 4-(thiophen-2-yl)oxane substitution ~358.5 (calculated) Hypothesized kinase inhibition (analogy)
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide (1207052-51-4) Benzothiazole-2-carboxamide; oxane-methyl linker Not reported No explicit data
Tunlametinib (WHO-INN: tunlametinib) Benzothiazole-6-carboxamide; 4-fluoro, 5-(2-fluoro-4-iodoanilino), 2-hydroxyethoxy Not reported Tyrosine kinase inhibitor (antineoplastic)
(Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) Thiophene-linked benzothiazole; enone moiety Not reported IC50 = 9.39 µM (MCF7 breast cancer)
BP 27386302964-08-5 Thiazolecarboxamide; pyrimidine and chlorophenyl substituents Not reported Kinase inhibition (implied)

Key Differences and Implications

  • Benzothiazole Substitution Position : The target compound’s 6-carboxamide group contrasts with the 2-carboxamide in CAS 1207052-51-3. Positional differences significantly impact electronic properties and binding affinity; 6-substituted benzothiazoles often exhibit enhanced kinase inhibition due to optimal spatial alignment with ATP-binding pockets .
  • Linker Chemistry : The direct oxane-thiophene linkage in the target compound vs. oxane-methyl in CAS 1207052-51-4 may alter conformational flexibility and membrane permeability .
  • Thiophene Role : Thiophene-containing analogs (e.g., compound 29 in ) demonstrate strong antiproliferative activity (IC50 < 10 µM), suggesting the thiophene moiety in the target compound could enhance cytotoxicity or target engagement .

Research Findings and Data Tables

Table 1: Spectral and Physicochemical Comparison

Property Target Compound Tunlametinib Compound 29 ()
IR ν(C=O) (cm⁻¹) ~1660–1680 (predicted) Not reported ~1680–1700
logP (Calculated) ~3.2 (moderate lipo.) ~2.8 ~3.5
Solubility (mg/mL) <0.1 (aqueous) Not reported <0.05

Preparation Methods

Cyclocondensation of 2-Chloroacetamides

A green chemistry approach involves reacting 2-chloroacetamide derivatives with 2-aminothiophenol in water under reflux. Elemental sulfur acts as a cyclizing agent, facilitating the formation of the benzothiazole ring. For the 6-carboxylic acid derivative, a pre-functionalized acetamide with a carboxylic acid group at the 6-position is required.

Oxidative Cyclization of Thioamides

Thioamides derived from 6-nitrobenzoic acid undergo oxidative cyclization using Dess-Martin periodinane (DMP) in dichloromethane. The nitro group is subsequently reduced to an amine and hydrolyzed to a carboxylic acid. This method achieves yields up to 85% and tolerates electron-withdrawing substituents.

Amide Bond Formation

Coupling the benzothiazole carboxylic acid with 4-(thiophen-2-yl)oxan-4-amine is critical for assembling the final compound. Two widely used strategies include:

EDCI/HOBt-Mediated Coupling

A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane or dimethylformamide (DMF) activates the carboxylic acid for nucleophilic attack by the amine. This method, employed in analogous oxadiazole-acetamide syntheses, typically achieves yields of 70–90% after purification via column chromatography.

HATU/DIPEA Activation

For sterically hindered substrates, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in DMF enhances coupling efficiency. This protocol reduces reaction times to 2–4 hours and improves yields to >90% in some cases.

Coupling Method Reagents Conditions Yield
EDCI/HOBtEDCI, HOBt, DCM12–24 h, RT70–90%
HATU/DIPEAHATU, DIPEA, DMF2–4 h, RT80–95%

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent patents describe tandem cyclization-coupling reactions where 2-aminothiophenol reacts with 6-cyanohexanoic acid derivatives in the presence of sulfur and coupling agents. This approach consolidates benzothiazole formation and amide coupling into a single step, though yields are moderate (50–65%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation of 2-chloroacetamides with 2-aminothiophenol, reducing reaction times from hours to minutes. Subsequent coupling with the oxane-amine under microwave conditions further streamlines the process.

Optimization and Scale-Up Considerations

Solvent Selection

Water-mediated cyclocondensation (as in) minimizes environmental impact but may require phase-transfer catalysts for nonpolar intermediates. Conversely, DMF or dichloromethane offers better solubility for coupling reactions but complicates waste disposal.

Purification Challenges

The final compound’s polarity necessitates reversed-phase chromatography or recrystallization from ethanol/water mixtures. Impurities from incomplete coupling or residual catalysts are common at scale, requiring rigorous quality control via HPLC .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide?

  • Methodology : Multi-step synthesis is typically employed. A common approach involves:

Core formation : Reacting a benzothiazole precursor (e.g., 6-carboxy-1,3-benzothiazole) with a tetrahydropyran (oxane) derivative substituted with thiophene.

Coupling : Amide bond formation via coupling reagents (e.g., EDCI/HOBt) under controlled pH and temperature.

Purification : Column chromatography followed by recrystallization.

  • Key considerations : Optimize reaction time and solvent polarity to avoid byproducts. Use NMR and mass spectrometry for structural validation .

Q. How is the structural characterization of this compound performed?

  • Analytical techniques :
  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) confirm connectivity of the benzothiazole, oxane, and thiophene moieties.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable).
  • FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design experiments to study target interactions of this compound?

  • Methodology :
  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) using fluorescence-based or radiometric methods.
  • Cellular models : Dose-response curves in cancer cell lines (e.g., IC50_{50} determination via MTT assays).
  • Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.
  • Computational docking : Molecular dynamics simulations using software like AutoDock Vina to predict binding poses (reference PubChem InChI data for structural inputs) .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Approaches :
  • Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., cell line specificity, assay conditions).
  • Structure-activity relationship (SAR) : Synthesize analogs with systematic modifications (e.g., substituents on the oxane or thiophene rings) to isolate critical functional groups.
  • Orthogonal assays : Validate activity using independent methods (e.g., Western blotting alongside viability assays).
  • Data repositories : Cross-reference results with public databases (e.g., ChEMBL) to contextualize findings .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Strategies :
  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles.
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; introduce blocking groups (e.g., fluorine substituents).
  • Permeability assays : Caco-2 cell monolayers to assess intestinal absorption.
  • Pharmacokinetic modeling : Compartmental analysis of plasma concentration-time profiles post-administration in rodents .

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